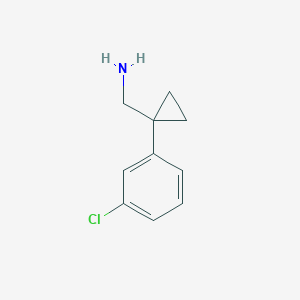

(1-(3-Chlorophenyl)cyclopropyl)methanamine

Übersicht

Beschreibung

(1-(3-Chlorophenyl)cyclopropyl)methanamine is an organic compound with the molecular formula C10H12ClN It is characterized by a cyclopropyl group attached to a methanamine moiety, with a chlorophenyl substituent at the 3-position of the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Chlorophenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by amination. One common method includes the reaction of 3-chlorobenzyl chloride with cyclopropylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: (1-(3-Chlorophenyl)cyclopropyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted chlorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, (1-(3-Chlorophenyl)cyclopropyl)methanamine serves as a valuable building block for creating more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic substitutions

- Formation of derivatives through oxidation and reduction processes

Biology

The compound has been investigated for its interactions with biological systems:

- Neuropharmacology : Studies suggest that it may influence neurotransmitter transporters, particularly those related to dopamine, serotonin, and norepinephrine. This activity indicates potential applications in mood regulation and treatments for psychiatric disorders .

- Antimicrobial Properties : Preliminary research indicates that it may possess antimicrobial activity, making it a candidate for further exploration in drug development.

Medicine

The therapeutic potential of this compound is notable:

- Drug Development : It is being explored as a lead compound for developing new drugs targeting specific biological pathways involved in mood disorders and other neurological conditions .

- Targeted Therapies : The compound's ability to modulate receptor activity suggests it could be used in targeted therapies for various diseases.

Case Study 1: Neurotransmitter Modulation

Research conducted on the effects of this compound on neurotransmitter levels has shown promising results. Experiments indicated that the compound could enhance the release of serotonin and dopamine in neuronal cultures, suggesting its potential use in treating depression and anxiety disorders.

Case Study 2: Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antibacterial properties against Gram-positive bacteria. This finding warrants further investigation into its potential as an antimicrobial agent in clinical settings.

Wirkmechanismus

The mechanism of action of (1-(3-Chlorophenyl)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting its binding affinity and activity. The chlorophenyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

- (1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine

- (1-(3-Bromophenyl)cyclopropyl)methanamine

- (1-(4-Fluorophenyl)cyclopropyl)methanamine

Comparison: (1-(3-Chlorophenyl)cyclopropyl)methanamine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties. Compared to its analogs with different substituents, this compound may exhibit different reactivity, binding affinity, and biological activity. The choice of substituent can significantly influence the compound’s overall behavior in various applications.

Biologische Aktivität

Overview

(1-(3-Chlorophenyl)cyclopropyl)methanamine, with the molecular formula CHClN, is an organic compound characterized by a cyclopropyl group attached to a methanamine moiety and a chlorophenyl substituent at the 3-position of the phenyl ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The unique structural features of the compound, such as the cyclopropyl and chlorophenyl groups, influence its binding affinity and biological effects. The cyclopropyl group introduces strain in the molecular structure, which can enhance its reactivity and interaction with biological targets.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Case Studies and Research Findings

-

Antifungal Efficacy :

- A study highlighted the compound's effectiveness against certain fungal pathogens, indicating a possible mechanism involving disruption of fungal cell wall synthesis or function. Further research is needed to elucidate the exact pathways involved.

- Anticancer Activity :

-

Neuroactive Potential :

- Preliminary investigations into the neuroactive properties of similar compounds suggest that this compound may influence serotonin or dopamine pathways, warranting further exploration into its psychopharmacological effects.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other structurally related compounds can be insightful:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| This compound | Cyclopropyl + 3-chlorophenyl | Antifungal activity |

| (1-(3-Bromophenyl)cyclopropyl)methanamine | Cyclopropyl + 3-bromophenyl | Anticancer activity |

| (1-(4-Fluorophenyl)cyclopropyl)methanamine | Cyclopropyl + 4-fluorophenyl | Neuroactive potential |

This table illustrates how variations in substituents can lead to differing biological activities, emphasizing the importance of structural modifications in drug design.

Eigenschaften

IUPAC Name |

[1-(3-chlorophenyl)cyclopropyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAQCRJAVGXMQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80575721 | |

| Record name | 1-[1-(3-Chlorophenyl)cyclopropyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115816-31-4 | |

| Record name | 1-[1-(3-Chlorophenyl)cyclopropyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.